molecular formula C25H23ClN4O5 B2755493 N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902921-07-7

N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2755493
CAS No.: 902921-07-7
M. Wt: 494.93
InChI Key: BZVFVJZBVKZJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, featuring a bicyclic core with fused pyridine and pyrimidine rings. Key structural attributes include:

  • 3,4-Dimethoxyphenethyl side chain: The electron-rich methoxy groups may modulate electronic interactions and solubility.

Properties

CAS No.

902921-07-7

Molecular Formula

C25H23ClN4O5

Molecular Weight

494.93

IUPAC Name

N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H23ClN4O5/c1-34-20-9-8-16(13-21(20)35-2)10-12-29-24(32)19-7-4-11-27-23(19)30(25(29)33)15-22(31)28-18-6-3-5-17(26)14-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,28,31)

InChI Key

BZVFVJZBVKZJRH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrido[2,3-d]pyrimidine moiety, which is known for its biological activity. The molecular formula is C20H22ClN3O4C_{20}H_{22}ClN_{3}O_{4}, and it has a molecular weight of 397.86 g/mol. The structure can be represented as follows:

N 3 chlorophenyl 2 3 2 3 4 dimethoxyphenyl ethyl 2 4 dioxo 3 4 dihydropyrido 2 3 d pyrimidin 1 2H yl acetamide\text{N 3 chlorophenyl 2 3 2 3 4 dimethoxyphenyl ethyl 2 4 dioxo 3 4 dihydropyrido 2 3 d pyrimidin 1 2H yl acetamide}

Anticancer Activity

Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting the proliferation of cells through mechanisms such as apoptosis induction and cell cycle arrest. A study found that similar compounds effectively targeted the ephrin receptor family, which is overexpressed in certain cancers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, it showed promising antimycobacterial activity with an MIC value of 40 μg/mL against Mycobacterium tuberculosis H37Rv .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that similar pyrido[2,3-d]pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and cell proliferation . This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.

Research Findings

A review of literature reveals several key findings related to the biological activity of this compound:

Study Biological Activity Findings
AnticancerInduced apoptosis in cancer cell lines; inhibited proliferation.
AntimicrobialEffective against S. aureus and E. coli; MIC values: 31.25-62.5 μg/mL.
Enzyme InhibitionInhibited DHFR activity; potential for use in combination therapies.

Case Studies

  • Case Study on Anticancer Effects : A derivative of the compound was tested on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting effective inhibition at low concentrations.
  • Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was administered to patients with resistant bacterial infections. The treatment resulted in significant improvement in symptoms and reduction in bacterial load.

Scientific Research Applications

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in various studies. For instance, related compounds have been documented to interfere with critical signaling pathways involved in tumor growth.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes associated with cancer progression and other diseases. Studies suggest that compounds with similar structures effectively inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antimicrobial Effects : Preliminary studies indicate that this compound could exhibit antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Mechanistic Insights :
    • Research has elucidated mechanisms whereby this class of compounds modulates key cellular pathways such as PI3K/Akt and MAPK signaling cascades.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The position of methoxy/ethoxy groups and halogenation patterns critically influence target affinity and solubility.
  • Therapeutic Potential: Pyrido[2,3-d]pyrimidine derivatives like AMG-487 demonstrate validated chemokine receptor antagonism, suggesting similar pathways for the target compound .
  • Synthetic Challenges : Introducing the 3,4-dimethoxyphenethyl side chain may require protective group strategies to avoid demethylation during synthesis .

Q & A

(Basic) What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation and cyclization : Formation of the pyrido[2,3-d]pyrimidine core using precursors like aminopyrimidines and ketoesters under reflux conditions.
  • Substitution reactions : Introduction of the 3-chlorophenyl and 3,4-dimethoxyphenethyl groups via nucleophilic acyl substitution or alkylation.
  • Key conditions : Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, controlled temperatures (70–100°C), and catalysts like triethylamine. Purification via column chromatography is critical for isolating the final product .

(Basic) Which characterization techniques are essential to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and backbone structure (e.g., aromatic proton signals at δ 7.2–8.0 ppm for chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks matching calculated values).
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .

(Advanced) How can researchers optimize synthesis yield and purity for large-scale applications?

  • Stoichiometric precision : Maintain exact molar ratios of reagents (e.g., 1:1.2 for amine:acyl chloride) to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps.
  • Purification strategies : Gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .

(Advanced) What methodologies are recommended for evaluating the compound’s biological activity in vitro?

  • Anticancer assays : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases to assess binding affinity (Km/Vmax analysis).
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC determination) .

(Advanced) How can structural-activity relationships (SAR) be systematically analyzed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenethyl with fluorinated or methylated groups) and compare bioactivity.
  • Data correlation : Use regression models to link structural features (e.g., logP, polar surface area) to biological endpoints (e.g., IC50). provides a comparative table of analogs with varying substituents and activities .

(Advanced) Which computational approaches predict target interactions and binding modes?

  • Molecular docking : Tools like AutoDock Vina to simulate binding to proteins (e.g., EGFR kinase) using crystal structures (PDB IDs).
  • Molecular Dynamics (MD) : GROMACS or AMBER to assess binding stability over 100-ns simulations.
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with acetamide carbonyl) .

(Advanced) How should contradictory biological activity data across studies be resolved?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).
  • Structural validation : Confirm compound identity via NMR and MS in each study to rule out degradation.
  • Meta-analysis : Compare data from analogs (e.g., ’s antimicrobial vs. anticancer activities) to identify trends .

(Advanced) What protocols assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours.
  • Analytical monitoring : Use HPLC-UV (C18 column, acetonitrile/water gradient) to track degradation products.
  • Kinetic modeling : Calculate t1/2 (half-life) and Ea (activation energy) for hydrolysis pathways .

(Basic) Which functional groups are critical for the compound’s reactivity and bioactivity?

  • Acetamide moiety : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets).
  • Chlorophenyl group : Enhances lipophilicity and π-π stacking with aromatic residues.
  • Dimethoxyphenethyl chain : Modulates solubility and membrane permeability .

(Advanced) How can derivatives be designed to enhance target selectivity and potency?

  • Bioisosteric replacement : Substitute the pyrido-pyrimidine core with thieno-pyrimidine (e.g., ) to alter electron density.
  • Positional isomerism : Test 3-chlorophenyl vs. 4-chlorophenyl analogs to optimize steric fit in binding pockets.
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.